Home > Products > Screening Compounds P42064 > (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid
(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid - 2102409-52-7

(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid

Catalog Number: EVT-3252087
CAS Number: 2102409-52-7
Molecular Formula: C9H16N2O5
Molecular Weight: 232.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid is a complex organic compound recognized for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic structure derived from the pyrrolo[1,2-a]piperazine core, characterized by a hydroxyl group at the 7th position. The inclusion of oxalic acid as a counterion enhances its stability and solubility in aqueous environments, making it suitable for diverse chemical and biological applications .

Source and Classification

This compound is classified under organic compounds, specifically as a bicyclic amine derivative. It is cataloged with the CAS number 2102409-52-7 and has been identified in various chemical databases, including PubChem and BenchChem. Its molecular formula is C9H16N2O5, with a molecular weight of 232.24 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol typically involves several key steps:

  1. Cyclization of Precursors: The process often starts with the condensation of an appropriate amine with a diketone.
  2. Reduction and Cyclization: Following the initial reaction, reduction steps are applied to facilitate the formation of the bicyclic structure.
  3. Catalysts: Catalysts such as iron (III) chloride or manganese complexes are commonly employed to enhance reaction efficiency and yield.

In industrial settings, continuous flow reactors may be utilized for large-scale production, ensuring consistent quality. Microwave-assisted synthesis techniques can also be implemented to improve reaction times and efficiency .

Molecular Structure Analysis

Structure and Data

The molecular structure of (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol can be represented as follows:

  • Molecular Formula: C9H16N2O5
  • Molecular Weight: 232.24 g/mol
  • Structural Features: The compound exhibits a bicyclic framework with a hydroxyl group at the 7th position and oxalic acid as a counterion.

The structural representation can be visualized using SMILES notation: O[C@@H]1C[C@@]2([H])CNCCN2C1.O=C(O)C(O)=O, indicating the stereochemistry at specific chiral centers .

Chemical Reactions Analysis

Reactions and Technical Details

(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol is capable of undergoing various chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids under specific conditions.
  2. Reduction: This compound can also be reduced to generate different derivatives based on the reagents used.
  3. Substitution Reactions: The nitrogen atoms within the bicyclic structure may participate in nucleophilic substitution reactions.

Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. These reactions typically require controlled temperatures and pH levels to optimize selectivity and yield .

Mechanism of Action

The mechanism of action for (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol involves its interaction with specific molecular targets such as enzymes and receptors. By binding to the active sites of these targets, the compound can modulate their activity, influencing various biochemical pathways relevant to its applications in medicinal chemistry. The precise pathways depend on the specific derivatives used and their intended biological effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically available as a solid or crystalline form.
  • Solubility: Soluble in water due to the presence of oxalic acid.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may undergo degradation under extreme conditions.
  • Reactivity: Reacts with oxidizing agents and can participate in substitution reactions due to its functional groups.

Relevant data from chemical databases confirm these properties, highlighting its versatility in synthetic applications .

Applications

(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol has broad applications across multiple scientific domains:

  • Chemistry: Serves as a building block for synthesizing more complex molecules and acts as a ligand in coordination chemistry.
  • Biology: Investigated for potential biological activities including antimicrobial and antiviral properties.
  • Medicine: Research is ongoing into its therapeutic potential against diseases such as cancer and neurological disorders.
  • Industry: Utilized in developing new materials and as a catalyst in various industrial processes .

This compound exemplifies significant potential across diverse fields due to its unique structural characteristics and reactivity profiles.

Stereochemical Configuration and Chiral Implications of (7R,8aS)-Octahydropyrrolo[1,2-a]piperazin-7-ol

Conformational Analysis of the Fused Bicyclic System

(7R,8aS)-Octahydropyrrolo[1,2-a]piperazin-7-ol features a rigid, fused bicyclic architecture comprising a pyrrolidine ring condensed with a piperazine ring. This compact scaffold exhibits significant stereochemical complexity due to the presence of multiple chiral centers, with the C7 alcohol functionality and the bridgehead carbon creating a defined three-dimensional structure. The absolute configuration (7R,8aS) imposes specific conformational constraints that govern the molecule's spatial orientation and stability. Computational analyses reveal that the hydrogen-bonding capability of the C7 hydroxyl group to the adjacent piperazine nitrogen creates an intramolecular stabilization network, significantly reducing conformational flexibility and locking the ring system into specific low-energy orientations .

The trans-ring junction (8aS configuration) forces the pyrrolidine and piperazine rings into a perpendicular orientation, minimizing steric strain while optimizing orbital alignment for nitrogen lone-pair interactions. Molecular mechanics simulations (using MMFF94S force field) demonstrate two predominant low-energy conformers differing by less than 1 kcal/mol in energy, both maintaining the hydroxyl group in an equatorial-like orientation relative to the piperazine ring pseudo-chair conformation. These conformers interconvert through a ring-flipping mechanism with an estimated energy barrier of approximately 8-10 kcal/mol at 298K, as determined by transition state calculations [7]. The oxalic acid counterion further stabilizes specific conformations through salt formation and hydrogen bonding, enhancing the rigidity of the crystalline form [3] [8].

Table 1: Key Physicochemical Properties of (7R,8aS)-Octahydropyrrolo[1,2-a]piperazin-7-ol; Oxalic Acid

PropertyValueConditions/Notes
CAS Number2102409-52-7Free base: 879399-07-2 [1] [3]
Molecular FormulaC₇H₁₄N₂O·C₂H₂O₄C₉H₁₆N₂O₅ [3]
Molecular Weight232.23 g/mol [3]
Specific RotationNot ReportedConfiguration suggests significant OR
Storage Conditions2-8°C, sealed, darkFor free base [1]
SMILES NotationOC@HC[C@@]₂([H])N₁CCNC₂.O=C(O)C(O)=O [3]

Influence of Absolute Configuration on Molecular Recognition

The (7R,8aS) absolute configuration critically determines the compound's biological interactions through precise three-dimensional pharmacophore presentation. The stereospecific arrangement creates a chiral pocket where the protonated piperazine nitrogen acts as a hydrogen bond acceptor, the hydroxyl group serves as a hydrogen bond donor, and the bicyclic framework provides a sterically defined hydrophobic surface. Molecular recognition studies reveal that the (7R) configuration positions the hydroxyl group optimally for interaction with aspartate residues in enzyme binding sites, while the (8aS) configuration orients the piperazine nitrogen lone pairs toward complementary acidic residues on biological targets [4] [7].

Enantiomeric discrimination studies demonstrate that the (7S,8aR) enantiomer (CAS: 2173637-06-2) exhibits significantly reduced binding affinity (≥50-fold decrease) to calcium channel proteins compared to the (7R,8aS) configured compound. This dramatic difference underscores the critical role of absolute configuration in biological activity. The oxalic acid salt form enhances target engagement through crystal engineering effects that pre-organize the molecular conformation for receptor binding, reducing the entropic penalty associated with target binding [3] [8]. Protein-ligand docking simulations indicate that inversion of chirality at C7 disrupts key hydrogen bonding interactions with Thr150 and Tyr211 residues in calcium channel α2δ subunits, explaining the structure-activity relationship observed in pharmacological assays [4] .

The stereoelectronic effects of chiral configuration extend beyond direct receptor interactions to influence ADME properties. The (7R,8aS) configuration facilitates specific transporter recognition, enhancing cellular permeability compared to its enantiomer. Computational models predict a 3-fold higher membrane permeability for the active enantiomer due to optimized hydrogen bonding potential and reduced desolvation energy during membrane partitioning [7]. These findings align with observed differences in bioavailability between racemic and enantiomerically pure preparations in preclinical studies.

Table 2: Synthetic Methods for Enantiopure Piperazine Derivatives

MethodReagent SystemYieldStereoselectivityLimitations
NaBH₄/I₂ ReductionNaBH₄/I₂ in anhydrous THF73%>99% eeRequires anhydrous conditions [2]
LAH ReductionLiAlH₄ in ether60-65%Moderate eeSafety concerns, over-reduction risk [2]
Diborane ReductionB₂H₆ in THF68%VariableComplex workup, borane handling [2]
Catalytic HydrogenationH₂/PtO₂55%RacemicRequires chiral resolution step [2]

Comparative Pharmacophore Modeling with Piperazine Derivatives

Pharmacophore mapping reveals that (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol presents a unique three-point pharmacophore distinct from classical piperazine derivatives: (1) a basic piperazine nitrogen (pKa ~8.5) for ionic interactions, (2) a hydrogen bond donor hydroxyl group, and (3) a rigid hydrophobic scaffold with defined stereochemistry. This arrangement differs significantly from flexible piperazine analogs by constraining rotatable bonds and precisely positioning recognition elements in three-dimensional space. Comparative molecular field analysis (CoMFA) demonstrates that the fused bicyclic system enhances target selectivity for neuronal calcium channels by 15-20 fold compared to monocyclic piperazine derivatives, primarily through reduced entropic penalty upon binding and optimized van der Waals contacts with hydrophobic pockets [4].

The chiral hydroxyl group introduces directionality to hydrogen bonding that is absent in unsubstituted piperazine drugs. When superimposed with gabapentinoid structures, the (7R,8aS) configured compound shows remarkable overlap in hydrogen bonding features but provides enhanced hydrophobic contact surface area (approximately 40% increase) with the α2δ-1 protein subunit. This structural advantage correlates with improved binding affinity (Ki = 38 nM) compared to pregabalin (Ki = 140 nM) in competitive binding assays. The oxalic acid salt former contributes to lattice energy optimization, enhancing crystallinity and stability, while also providing an additional hydrogen bonding moiety that influences solid-state conformation and dissolution properties [3] [4] [8].

Stereochemical comparisons with related compounds like (5aR,10aS)-decahydrodipyrrolo[1,2-a:1',2'-d]pyrazine demonstrate that the single hydroxyl substitution in (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol offers optimal steric bulk for target engagement without introducing excessive conformational flexibility. Molecular dynamics simulations reveal that bulkier substituents at C7 increase conformational entropy in the unbound state, reducing binding affinity despite potentially stronger individual interactions. This explains the superior activity profile of the hydroxyl derivative compared to alkylated analogs described in patent literature [2] [4].

Table 3: Pharmacophore Feature Comparison with Piperazine Derivatives

Pharmacophore Feature(7R,8aS)-CompoundClassical Piperazine DrugsStructural Advantage
Basic NitrogenPart of rigid bicyclic systemFlexible monocyclic systemReduced conformational entropy [4]
Hydrogen Bond CapabilityDirectional OH donorVariable H-bond acceptorsComplementary to protein donors [4] [7]
Hydrophobic SurfaceDefined by bicyclic scaffoldOften flexible substituentsEnhanced shape complementarity [4]
Stereochemical ComplexityTwo chiral centersTypically achiral or racemicEnantioselective target recognition
Salt FormerOxalic acid (dicarboxylic)Monocarboxylic acidsEnhanced crystallinity [3] [8]

Properties

CAS Number

2102409-52-7

Product Name

(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid

IUPAC Name

(7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;oxalic acid

Molecular Formula

C9H16N2O5

Molecular Weight

232.23

InChI

InChI=1S/C7H14N2O.C2H2O4/c10-7-3-6-4-8-1-2-9(6)5-7;3-1(4)2(5)6/h6-8,10H,1-5H2;(H,3,4)(H,5,6)/t6-,7+;/m0./s1

InChI Key

JVTWONPGZQKRTM-UOERWJHTSA-N

SMILES

C1CN2CC(CC2CN1)O.C(=O)(C(=O)O)O

Canonical SMILES

C1CN2CC(CC2CN1)O.C(=O)(C(=O)O)O

Isomeric SMILES

C1CN2C[C@@H](C[C@H]2CN1)O.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.